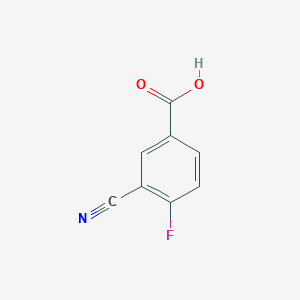

3-Cyano-4-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHGATOBRPWPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378782 | |

| Record name | 3-cyano-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171050-06-9 | |

| Record name | 3-cyano-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-fluorobenzoic acid is a key building block in modern medicinal chemistry and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, makes it a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its application in drug discovery, particularly in the synthesis of kinase inhibitors.

Physicochemical Properties

The distinct arrangement of functional groups in this compound governs its physical and chemical behavior. The electron-withdrawing nature of the cyano and fluoro groups significantly influences the acidity of the carboxylic acid. The presence of these polar groups also affects its solubility and other physical characteristics.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄FNO₂ | [1][2] |

| Molecular Weight | 165.12 g/mol | [1][2] |

| CAS Number | 171050-06-9 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 180-182 °C | [1] |

| Boiling Point | 322.4 °C at 760 mmHg | [1] |

| Density | 1.42 g/cm³ | [1] |

| pKa | Approximately 3.20 (Predicted) | [3] |

| LogP | 1.46 | [1] |

| Vapor Pressure | 0.000115 mmHg at 25 °C | [1] |

| Refractive Index | 1.564 | [1] |

| Flash Point | 148.8 °C | [1] |

Table 2: Spectral Data for Analagous Compounds

Table 2a: 1H and 13C NMR Data for 4-Fluorobenzoic Acid in DMSO-d₆ [4]

| 1H NMR | Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2, H-6 | 8.01 | dd | 5.64, 5.6 Hz |

| H-3, H-5 | 7.32 | t | 8.88 Hz |

| -COOH | 13.06 | s | - |

| 13C NMR | Shift (ppm) |

| C=O | 166.85, 166.63 |

| C-F | 164.14 |

| C-2, C-6 | 132.61, 132.52 |

| C-1 | 127.84, 127.81 |

| C-3, C-5 | 116.18, 115.96 |

Table 2b: 13C NMR Data for 3-Cyanobenzoic Acid

| 13C NMR | Shift (ppm) |

| C=O | 165.0 |

| C-1 | 133.5 |

| C-5 | 133.2 |

| C-6 | 132.8 |

| C-4 | 130.3 |

| C-2 | 129.8 |

| C-3 | 112.5 |

| C≡N | 118.2 |

Table 2c: Key IR Absorption Bands for 4-Cyanobenzoic Acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3100-2500 | Broad |

| C=O (Carboxylic Acid) | 1700-1680 | Strong |

| C≡N (Nitrile) | 2240 | Medium |

| C-F (Aromatic) | 1250-1100 | Strong |

| C-O (Carboxylic Acid) | 1320-1210 | Strong |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

Due to its high boiling point, the determination requires a suitable high-boiling point liquid for the heating bath.

Methodology:

-

Apparatus Setup: A small test tube containing a few milliliters of this compound is attached to a thermometer. A capillary tube, sealed at one end, is placed inverted into the test tube. The assembly is then suspended in a heating bath (e.g., silicone oil) within a Thiele tube.

-

Heating: The Thiele tube is gently heated at the side arm.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination by Potentiometric Titration

The acidity of the carboxylic acid group can be precisely determined by potentiometric titration.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the first or second derivative of the titration curve.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceuticals, particularly kinase inhibitors used in oncology. The cyano and carboxylic acid groups provide reactive handles for further chemical modifications, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Role as a Kinase Inhibitor Intermediate

Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Small molecule kinase inhibitors are designed to block the activity of these enzymes. This compound is frequently used as a starting material or key intermediate in the multi-step synthesis of these inhibitors.

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, highlighting the incorporation of this compound.

Caption: Generalized synthetic workflow for a kinase inhibitor.

In a typical synthesis, the carboxylic acid of this compound is activated and coupled with an amine-containing fragment to form an amide bond. This is a crucial step in assembling the core structure of many kinase inhibitors. Subsequent reactions, such as cross-coupling or cyclization, are then performed to build the final, biologically active molecule.

Logical Relationship in Drug Design

The physicochemical properties of this compound are directly linked to its utility in drug design. The following diagram illustrates this relationship.

Caption: Property-application relationship in drug design.

Conclusion

This compound is a fundamentally important molecule for the development of new chemical entities, particularly in the realm of targeted cancer therapies. Its well-defined physicochemical properties, coupled with its synthetic versatility, ensure its continued use as a valuable building block for medicinal chemists and researchers. This guide provides a foundational understanding of its core characteristics and applications, serving as a valuable resource for professionals in the field.

References

A Technical Guide to the Spectroscopic Data of 3-Cyano-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Cyano-4-fluorobenzoic acid (CAS No: 171050-06-9). Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this document combines reported data with predicted values and data from structurally similar compounds to offer a comprehensive analytical profile. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₄FNO₂[1]

-

Molecular Weight: 165.12 g/mol [1]

-

Appearance: White to off-white solid

-

Melting Point: 187-188 °C

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~13.5 | Singlet | -COOH |

| ~8.3 | Doublet | Aromatic H (H-2) |

| ~8.1 | Multiplet | Aromatic H (H-6) |

| ~7.6 | Multiplet | Aromatic H (H-5) |

Note: Predicted values are based on the analysis of similar compounds and standard chemical shift increments. The exact chemical shifts and coupling constants may vary based on experimental conditions.

Table 2: ¹³C NMR Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~165 | -COOH |

| ~163 (d, ¹JCF) | C-F |

| ~136 | C-2 |

| ~132 | C-6 |

| ~120 | C-5 |

| ~115 | -CN |

| ~110 (d, ²JCF) | C-3 |

| ~105 | C-1 |

Note: Predicted values. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Other carbons may also show smaller coupling constants.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2230 | Medium | C≡N stretch (Nitrile) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1200 | Strong | C-F stretch (Aryl fluoride) |

Note: These are characteristic absorption bands. The C≡N stretch is a key feature for identifying the cyano group.

Table 4: Mass Spectrometry Data

-

Ionization Mode: Electrospray Ionization (ESI)

-

Polarity: Positive

| m/z (Mass-to-Charge Ratio) | Ion |

| 166.0295 | [M+H]⁺ |

| 188.0114 | [M+Na]⁺ |

Note: The exact mass of this compound is 165.0226 g/mol .[1] The [M+H]⁺ ion is commonly observed in ESI-MS.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and laboratory conditions.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

-

Data Acquisition:

-

Introduce the sample solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, and a drying gas temperature of 250-350 °C.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in NMR spectral interpretation for structure confirmation.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and chemical stability of 3-Cyano-4-fluorobenzoic acid (C₈H₄FNO₂), a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related structural analogs to provide valuable insights for its handling, formulation, and development.

Core Physicochemical Properties

This compound is a white crystalline solid.[1] Its chemical structure, featuring a carboxylic acid, a cyano group, and a fluorine atom on a benzene ring, dictates its physicochemical properties.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₄FNO₂ | [2] |

| Molecular Weight | 165.12 g/mol | [2] |

| Appearance | White Powder | [3] |

| Boiling Point | 322.4°C at 760 mmHg | [3] |

| Storage | Room temperature, dry seal | [3] |

For the structurally similar isomer, 4-Cyano-3-fluorobenzoic acid, a melting point of 162 - 166 °C has been reported.[1]

Solubility Profile

The carboxylic acid group suggests that solubility is pH-dependent and likely increases in alkaline solutions due to the formation of the carboxylate salt. The presence of the polar cyano and fluoro groups, along with the aromatic ring, indicates that it is likely to be soluble in polar organic solvents. For the related compound, 4-Cyano-3-fluorobenzoic acid, it is noted to have enhanced solubility, making it a valuable intermediate in synthesis.[1] Another analog, 4-Fluorobenzoic acid, is described as moderately soluble in water and more soluble in organic solvents like ethanol and acetone.

Table of Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate | The carboxylic acid group can form hydrogen bonds with water, but the aromatic ring is hydrophobic. Solubility is expected to increase with pH. |

| Methanol | Soluble | Polarity of methanol is suitable for dissolving both the polar functional groups and the aromatic ring. 4-Cyano-3-fluorobenzoic acid is soluble in methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the molecule. |

| Acetone | Soluble | A polar aprotic solvent that should effectively dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, commonly used for dissolving a wide range of organic compounds. |

Chemical Stability

Fluorinated benzoic acids are generally considered to be chemically stable compounds.[4] The C-F bond is notably strong, contributing to the overall stability of the molecule.

General Stability: The isomeric 4-Cyano-3-fluorobenzoic acid is reported to be stable under normal handling and storage conditions.[5] It is advisable to store this compound at room temperature under a dry seal to prevent potential degradation.[3]

Incompatibilities: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents are listed as incompatible with 4-Cyano-3-fluorobenzoic acid and should be avoided when handling this compound as well.[5]

Thermal Stability: While no specific data exists for this compound, a study on the structurally related 3-Fluorobenzoic acid, morpholide predicts the onset of thermal decomposition to be in the range of 250-300 °C.[6] This suggests that this compound is likely to be thermally stable at typical processing temperatures.

pH and Hydrolytic Stability: The presence of a cyano (nitrile) group and a carboxylic acid suggests potential for hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The nitrile group can hydrolyze to a carboxylic acid, and the carboxylic acid can undergo esterification or other reactions.

Photostability: As a substituted aromatic compound, there is a potential for photodegradation upon exposure to UV light. Formal photostability testing according to ICH guidelines would be necessary to fully characterize this aspect.

Potential Degradation Pathway:

Based on studies of the bacterial degradation of fluorobenzoates, a plausible degradation pathway for this compound in a biological or environmental context could involve initial dioxygenation of the aromatic ring, followed by ring cleavage.[7][8] Under chemical stress conditions (e.g., strong acid/base), hydrolysis of the cyano group to a carboxylic acid is a likely degradation route.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound in a given solvent is the shake-flask method.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Assessment (HPLC-Based Method)

A stability-indicating HPLC method is crucial for assessing the degradation of this compound under various stress conditions.

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a pH modifier (e.g., formic acid or ammonium acetate) is a common starting point.

-

Forced Degradation Studies:

-

Acidic/Basic Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room and elevated temperatures.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures.

-

Photodegradation: Expose the solid compound and a solution to UV and visible light.

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the developed HPLC method.

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks, which represent degradation products. Peak purity analysis using a photodiode array (PDA) detector can help confirm that the parent peak is not co-eluting with any degradants.

Visualizations

Caption: A generalized workflow for determining the solubility of a compound.

Caption: Potential degradation routes for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. benchchem.com [benchchem.com]

- 7. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]

- 8. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 3-Cyano-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the determination of the crystal structure of 3-Cyano-4-fluorobenzoic acid. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines the synthesis, crystallization, and X-ray crystallographic analysis protocols based on established methods for similar small organic molecules and benzoic acid derivatives. Furthermore, this guide explores the potential biological significance of this compound, particularly in the context of targeting the Gastrin-Releasing Peptide Receptor (GRPR) for cancer imaging and therapy. The presented experimental workflows and hypothetical crystallographic data serve as a robust framework for researchers undertaking the structural elucidation and application of this compound.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals.[1] Its functional groups, including a carboxylic acid, a cyano group, and a fluorine atom, make it a versatile building block in medicinal chemistry. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its physicochemical properties, such as solubility and melting point, and for designing its interactions with biological targets. This guide details the necessary steps to determine this crystal structure and discusses its potential relevance in drug development.

Data Presentation

Although the specific crystallographic data for this compound is not yet reported, Table 1 presents a summary of typical physical and chemical properties, while Table 2 provides hypothetical, yet realistic, crystallographic parameters based on the analysis of structurally related benzoic acid derivatives found in the Cambridge Structural Database.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₂ | [5] |

| Molecular Weight | 165.12 g/mol | [5] |

| CAS Number | 171050-06-9 | [5] |

| Boiling Point | 322.4°C at 760 mmHg | [1] |

| Appearance | White Powder | MySkinRecipes |

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.5 - 1.7 |

| R-factor | < 0.05 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a corresponding benzaldehyde derivative. The following protocol is adapted from established procedures.

Workflow for Synthesis:

Procedure:

-

Dissolution: 2-fluoro-5-formylbenzonitrile is dissolved in a mixture of tert-butanol and water.

-

Reagent Addition: Sodium chlorite and disodium hydrogen phosphate dihydrate are added to the solution.

-

Reaction: The mixture is stirred overnight at room temperature.

-

Acidification and Extraction: The reaction mixture is acidified with dilute hydrochloric acid to a pH of 3.5 and then extracted multiple times with a dichloromethane/isopropanol mixture.

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by extraction with an aqueous sodium bicarbonate solution, followed by acidification of the aqueous phase to precipitate the pure this compound.

Crystallization

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.[6][7][8][9] Vapor diffusion is a widely successful method for small organic molecules.[8]

Procedure:

-

Solvent Selection: A solvent system where this compound has moderate solubility is chosen. A common approach is to dissolve the compound in a relatively low-volatility solvent (e.g., dimethylformamide, DMF) and use a more volatile anti-solvent (e.g., diethyl ether).

-

Sample Preparation: A saturated solution of the compound is prepared in the low-volatility solvent. This solution is placed in a small, open vial.

-

Vapor Diffusion Setup: The small vial is placed inside a larger, sealed container that contains the anti-solvent.

-

Crystal Growth: The anti-solvent vapor slowly diffuses into the solution in the small vial, gradually reducing the solubility of the compound and promoting slow crystallization. The setup is left undisturbed in a vibration-free environment, potentially at a controlled temperature, for several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

The following outlines the general procedure for data collection and structure determination.[10][11][12][13]

Workflow for Crystal Structure Determination:

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

-

Validation: The final refined structure is validated using crystallographic software to check for consistency and accuracy.

Potential Biological Relevance and Signaling Pathway

The 3-cyano-4-fluorobenzoyl moiety has been incorporated into peptides for targeting the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in several types of cancer, including prostate and breast cancer.[14] This suggests that this compound could be a valuable precursor for developing radiolabeled imaging agents or targeted therapies.

Hypothesized Signaling Pathway Involvement:

A peptide conjugate of this compound could bind to GRPR, a G-protein coupled receptor (GPCR). Upon binding, it would trigger a conformational change in the receptor, leading to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which can influence cell proliferation and survival.

Conclusion

This technical guide has outlined the essential experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound. While the definitive crystal structure remains to be elucidated, the provided methodologies and hypothetical data offer a solid foundation for future research. The potential of this compound as a precursor for GRPR-targeting agents highlights the importance of its structural characterization in the context of modern drug discovery and development. The workflows and diagrams presented herein are intended to guide researchers in their efforts to unlock the full potential of this and similar molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Reactivity of cyano and carboxylic acid groups in 3-Cyano-4-fluorobenzoic acid

An In-depth Technical Guide to the Reactivity of 3-Cyano-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility stems from the distinct and tunable reactivity of its three functional moieties: a carboxylic acid, a cyano group, and an activated fluorine atom on an aromatic ring. This guide provides a comprehensive analysis of the electronic factors governing the molecule's reactivity and offers a detailed examination of the transformations possible at each functional group. Special emphasis is placed on selective reactions, enabling chemists to strategically modify one site while preserving the others. This document includes structured data tables, detailed experimental protocols for key transformations, and graphical visualizations of reaction pathways and electronic effects to facilitate a deeper understanding of its chemical behavior.

Introduction and Electronic Profile

This compound (Molecular Formula: C₈H₄FNO₂, Molecular Weight: 165.12 g/mol ) is a polysubstituted benzene derivative.[3] The reactivity of the aromatic ring and its substituents is dictated by a combination of inductive and resonance effects.

-

Fluorine (-F) : Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and a weaker electron-donating resonance effect (+R) via its lone pairs.[4] Overall, it deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions.

-

Cyano Group (-CN) : Functions as a potent electron-withdrawing group through both induction (-I) and resonance (-R).[4][5] It is a strong deactivating group and a meta-director.

-

Carboxylic Acid Group (-COOH) : Also a strong electron-withdrawing group via induction (-I) and resonance (-R), significantly deactivating the aromatic ring and directing electrophilic substitution to the meta position.[4][5]

The cumulative effect of these three substituents renders the aromatic ring highly electron-deficient. This deactivation makes electrophilic aromatic substitution challenging. However, it significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr) , with the fluorine atom being the primary leaving group.

References

- 1. 171050-06-9 | this compound [fluoromart.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

The Strategic Role of 3-Cyano-4-fluorobenzoic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-fluorobenzoic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional nature, featuring a carboxylic acid, a nitrile group, and a fluorine atom on an aromatic ring, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth analysis of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent transformations, and its strategic application in the development of targeted therapeutics, with a focus on Bruton's tyrosine kinase (BTK) inhibitors.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] this compound is a prime exemplar of a fluorinated building block that has gained significant traction. The presence of the electron-withdrawing cyano and carboxylic acid groups, ortho and para to the fluorine atom respectively, activates the aromatic ring for various chemical transformations. This document serves as a comprehensive technical resource on the synthesis and application of this versatile intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.

Physical Properties

| Property | Value | Reference |

| CAS Number | 171050-06-9 | [2] |

| Molecular Formula | C₈H₄FNO₂ | [3] |

| Molecular Weight | 165.12 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 187-188 °C | |

| Boiling Point | 322.4 ± 27.0 °C (Predicted) | [3] |

| pKa | 3.58 ± 0.10 (Predicted) |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectra conform to the structure. |

| ¹³C NMR | Spectra conform to the structure. |

| IR (Infrared) | Key stretches include C≡N, C=O, C-F, and O-H. |

| Mass Spec (MS) | m/z: 166 [M+H]⁺ |

Synthesis of this compound

The following protocol details a common and efficient method for the preparation of this compound via the oxidation of 2-fluoro-5-formylbenzonitrile.

Experimental Protocol: Oxidation of 2-Fluoro-5-formylbenzonitrile

Materials:

-

2-Fluoro-5-formylbenzonitrile (15.0 g, 97.6 mmol)

-

tert-Butanol (630 mL)

-

Water (150 mL)

-

Sodium chlorite (40.8 g, 361 mmol)

-

Disodium hydrogen phosphate dihydrate (35.9 g, 230 mmol)

-

Dilute hydrochloric acid

-

Dichloromethane/Isopropanol (10:1, v/v)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 15.0 g (97.6 mmol) of 2-fluoro-5-formylbenzonitrile in a mixture of 630 mL of tert-butanol and 150 mL of water with stirring.

-

To this solution, add 40.8 g (361 mmol) of sodium chlorite and 35.9 g (230 mmol) of disodium hydrogen phosphate dihydrate.

-

Stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into a dilute aqueous hydrochloric acid solution and adjust the pH to 3.5.

-

Extract the aqueous solution three times with a 10:1 (v/v) mixture of dichloromethane and isopropanol.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by extraction with sodium bicarbonate solution, followed by acidification of the aqueous phase and filtration to yield the solid crude product.

Yield: 14.5 g (87.8 mmol), 90%

Diagram of the Synthetic Workflow:

Application in the Synthesis of Kinase Inhibitors

This compound is a key starting material in the synthesis of several clinically important kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in various B-cell malignancies.[6]

Role in BTK Inhibitor Synthesis (e.g., Ibrutinib and Acalabrutinib)

In the synthesis of BTK inhibitors like Ibrutinib and Acalabrutinib, this compound is not used directly in its acidic form but is often converted to a more reactive derivative, such as an acid chloride or ester. This activated form then undergoes coupling reactions to construct the core structure of the inhibitor. For instance, it can be used to form a key benzamide intermediate.

General Synthetic Strategy:

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK inhibitors function by blocking the activity of the BTK enzyme, thereby disrupting the BCR signaling cascade. Upon B-cell receptor engagement, BTK is activated and phosphorylates downstream substrates like phospholipase Cγ2 (PLCγ2).[7] This leads to a cascade of events culminating in the activation of transcription factors that promote B-cell survival and proliferation. By inhibiting BTK, these drugs effectively halt this process.

Simplified BTK Signaling Pathway:

Efficacy of BTK Inhibitors

The efficacy of BTK inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| BTK Inhibitor | BTK IC₅₀ (nM) | Reference |

| Ibrutinib | 0.5 - 1.5 | [8][9] |

| Acalabrutinib | 5.1 | [10] |

While ibrutinib shows a slightly lower IC₅₀ in biochemical assays, acalabrutinib is a more selective inhibitor, which may contribute to a different side-effect profile.[10]

Key Reactions and Methodologies

The versatility of this compound stems from the distinct reactivity of its functional groups. The carboxylic acid allows for standard amide and ester formations. The cyano group can be hydrolyzed or reduced. The fluorine atom, activated by the electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr).

Amide Bond Formation

A common first step in utilizing this compound is the formation of an amide bond. This is typically achieved by first converting the carboxylic acid to a more reactive species like an acid chloride.

Experimental Protocol: Synthesis of a Benzamide Intermediate (Illustrative)

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Appropriate amine (1.0 eq)

-

Triethylamine (1.5 eq)

Procedure:

-

Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine and triethylamine. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic combination of a carboxylic acid, a nitrile, and an activated fluorine atom provides multiple avenues for the construction of complex molecules. Its role in the synthesis of potent kinase inhibitors, such as those targeting BTK, underscores its importance in modern drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this key intermediate in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Routes for 3-Cyano-4-fluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-fluorobenzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic functionalization, featuring a carboxylic acid, a nitrile, and a fluorine atom on a benzene ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic routes for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and application in a laboratory setting.

Introduction

The strategic importance of fluorinated organic molecules in medicinal chemistry and materials science has driven significant research into efficient synthetic methodologies for their preparation. This compound (MW: 165.12 g/mol , CAS: 171050-06-9) is a valuable bifunctional building block, with its cyano and carboxylic acid groups enabling a wide range of chemical transformations, including amide bond formation, esterification, and the formation of various heterocyclic systems.[1] This guide will explore the most common and effective synthetic strategies for its preparation.

Overview of Synthetic Strategies

Several synthetic pathways to this compound have been reported, primarily starting from commercially available substituted benzonitriles or benzoic acids. The key transformations typically involve oxidation, cyanation (often via a Sandmeyer reaction), and halogen exchange reactions. The choice of a specific route may depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and safety considerations.

Synthetic Route 1: Oxidation of 2-Fluoro-5-formylbenzonitrile

One of the most direct and high-yielding methods for the preparation of this compound is the oxidation of the corresponding aldehyde, 2-fluoro-5-formylbenzonitrile (also known as 3-cyano-4-fluorobenzaldehyde).

Reaction Pathway

Caption: Oxidation of 2-fluoro-5-formylbenzonitrile.

Quantitative Data

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| 2-Fluoro-5-formylbenzonitrile | Sodium chlorite, Disodium hydrogen phosphate dihydrate | tert-Butanol, Water | Room Temperature | Overnight | 90% | Not specified | [2] |

Detailed Experimental Protocol

Synthesis of this compound from 2-Fluoro-5-formylbenzonitrile [2]

-

In a suitable reaction vessel, dissolve 15.0 g (97.6 mmol) of 2-fluoro-5-formylbenzonitrile in a solvent mixture of 150 mL of water and 630 mL of tert-butanol with stirring.

-

To this solution, add 40.8 g (361 mmol) of sodium chlorite and 35.9 g (230 mmol) of disodium hydrogen phosphate dihydrate.

-

Stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into a dilute aqueous hydrochloric acid solution and adjust the pH to 3.5.

-

Re-adjust the pH to 3.5 with aqueous hydrochloric acid solution if necessary.

-

Extract the aqueous solution three times with a 10:1 (v/v) mixture of dichloromethane and isopropanol.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by extraction with sodium bicarbonate solution and dichloromethane.

-

Acidify the aqueous phase and collect the precipitated solid by filtration to yield 14.5 g (87.8 mmol, 90%) of this compound as a solid crude product, which can be used in subsequent reactions without further purification.

Synthetic Route 2: Multi-step Synthesis from 2-Chloro-4-nitrobenzoic Acid

This pathway involves a sequence of reactions including a halogen exchange, nitro group reduction, and a Sandmeyer reaction to introduce the cyano group.

Reaction Pathway

Caption: Synthesis from 2-chloro-4-nitrobenzoic acid.

Discussion

This route is a classical approach that utilizes well-established reactions. The initial step is a nucleophilic aromatic substitution to replace the chlorine with fluorine, which is often facilitated by the electron-withdrawing nitro group. The subsequent reduction of the nitro group to an amine can be achieved using various methods, such as catalytic hydrogenation or metal-acid systems.[3] The final step is a Sandmeyer reaction, a reliable method for converting an aryl diazonium salt (formed from the amine) into a nitrile using a copper(I) cyanide catalyst.[3][4][5] While this route is versatile, yields for each step can vary, and the multi-step nature may impact the overall efficiency.

Synthetic Route 3: Cyanation of Halogenated Precursors

Another common strategy involves the introduction of the cyano group via cyanation of an aryl halide, typically an aryl bromide. This is particularly useful for synthesizing the aldehyde intermediate, which can then be oxidized as described in Route 1.

Reaction Pathway for the Aldehyde Intermediate

Caption: Synthesis of the aldehyde intermediate via cyanation.

Quantitative Data for Aldehyde Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield | Reference |

| 3-Bromo-4-fluorobenzaldehyde | Copper(I) cyanide | 1-methyl-pyrrolidin-2-one | 170 | 24 | 100% | [6] |

| 3-Bromo-4-fluorobenzaldehyde | Copper(I) cyanide | 1-methyl-pyrrolidin-2-one | 170 | Not specified | 65.4% | [6] |

| 3-Bromo-4-fluorobenzaldehyde | Copper(I) cyanide | 1-methyl-pyrrolidin-2-one | 170 | 24 | 52% | [6] |

Alternative Approaches

Other potential, though less detailed in the available literature, synthetic strategies include:

-

From 4-Amino-2-fluorotoluene: This would involve a Sandmeyer reaction to introduce the cyano group, followed by oxidation of the methyl group. However, the oxidation of a methyl group in the presence of a nitrile can be challenging and may result in lower yields.[3]

-

From 5-Bromo-2-fluorobenzonitrile: This starting material can be converted to 2-fluoro-5-formylbenzonitrile through a Grignard reaction followed by formylation, which is then oxidized to the final product.[6]

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 171050-06-9 [amp.chemicalbook.com]

- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. 99% Purity Commercial production 3-Cyano-4-fluorobenzaldehyde 218301-22-5 with Cheapest Price [bailongpharm.net]

Safety and Handling of 3-Cyano-4-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 3-Cyano-4-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[1][2][3]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₈H₄FNO₂[1][4][5] |

| Molecular Weight | 165.12 g/mol [1][4][5] |

| Appearance | White powder[4] |

| Boiling Point | 322.4°C at 760 mmHg[4] |

| Storage Temperature | Room temperature, in a dry, sealed container[4] |

| LogP | 1.39558[5] |

| Topological Polar Surface Area (TPSA) | 61.1 Ų[1] |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2] Local exhaust ventilation may be required for specific operations.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

| Protection Type | Specific Recommendations |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[2] |

| Respiratory Protection | If ventilation is inadequate or for operations with a risk of generating dust, use a NIOSH-approved respirator with a particulate filter. |

| Hand Protection | Always wash hands thoroughly with soap and water after handling.[2] |

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the compound.

Safe Handling

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[2]

-

Keep containers tightly sealed when not in use.[2]

-

Avoid the formation of dust.

-

Use good occupational work practices.[2]

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers tightly closed.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Containers should be clearly labeled.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Fire-Fighting Measures

While this compound is not considered a significant fire risk, containers may burn.[1]

-

Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher which may be used.[1] Examples include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

-

Dispose of this chemical in accordance with all applicable local, state, and federal regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

-

Do not allow the material to enter drains or waterways.[2]

Toxicological Information

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Respiratory Irritation: May cause respiratory tract irritation.[1][2]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this substance for these effects.[6]

Experimental Protocols

Detailed experimental protocols for toxicological assessments are not publicly available. The following protocols are procedural guidelines for safe laboratory practices.

Protocol for Weighing and Handling Solid Compound

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE: lab coat, safety goggles, and nitrile gloves.

-

Decontaminate the work surface within the fume hood.

-

-

Procedure:

-

Place a weigh boat on a tared analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula.

-

Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.

-

Securely close the stock container immediately after use.

-

Transfer the weighed compound to the reaction vessel within the fume hood.

-

-

Post-Procedure:

-

Clean the spatula and any contaminated surfaces.

-

Dispose of the weigh boat and any contaminated disposables in the appropriate hazardous waste container.

-

Wash hands thoroughly.

-

Protocol for Preparing a Solution

-

Preparation:

-

Perform all operations within a chemical fume hood.

-

Wear all required PPE.

-

Select a suitable solvent and a clean, appropriately sized flask or beaker.

-

-

Procedure:

-

Add the desired volume of solvent to the vessel.

-

Slowly add the pre-weighed this compound to the solvent while stirring to facilitate dissolution.

-

If necessary, gently heat the solution on a stirrer/hotplate to aid dissolution, ensuring the vessel is appropriately covered to prevent solvent evaporation.

-

-

Post-Procedure:

-

Clearly label the vessel containing the solution with the compound name, concentration, solvent, and date.

-

Clean all equipment used.

-

Dispose of any contaminated disposables in the designated hazardous waste.

-

Wash hands thoroughly.

-

References

Methodological & Application

Synthesis of 3-Cyano-4-fluorobenzoic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-cyano-4-fluorobenzoic acid from 2-fluoro-5-formylbenzonitrile. This transformation is a crucial step in the synthesis of various pharmaceutical compounds, where the resulting acid serves as a key building block. The protocols provided herein focus on two common and effective oxidation methods: the Pinnick oxidation and the Jones oxidation.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is critical to ensure high yield and purity, especially when the substrate contains other sensitive functional groups. In the case of 2-fluoro-5-formylbenzonitrile, the presence of the nitrile and fluoro groups necessitates a careful selection of the oxidation method to avoid unwanted side reactions such as hydrolysis of the nitrile. The Pinnick oxidation, known for its mild conditions and high chemoselectivity, is presented as the primary method.[1][2] The Jones oxidation, a more classical and potent method, is provided as an alternative.[3][4]

Comparative Overview of Oxidation Methods

The following table summarizes the key parameters of the two detailed oxidation methods for the synthesis of this compound.

| Parameter | Pinnick Oxidation | Jones Oxidation |

| Oxidizing Agent | Sodium chlorite (NaClO₂) | Chromic acid (H₂CrO₄) |

| Typical Solvent | t-Butanol/Water | Acetone |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 6 hours | 1 - 2 hours |

| Typical Yield | 85-95% | 70-85% |

| Key Advantages | Mild reaction conditions, high functional group tolerance, high yield.[1][2] | Fast reaction, inexpensive reagents.[3][4] |

| Key Disadvantages | Requires a scavenger for hypochlorous acid byproduct. | Harshly acidic, uses carcinogenic Cr(VI) reagents.[3] |

Experimental Protocols

Protocol 1: Pinnick Oxidation of 2-Fluoro-5-formylbenzonitrile

The Pinnick oxidation is a highly selective method for the oxidation of aldehydes to carboxylic acids using sodium chlorite under mildly acidic conditions.[1][2] It is particularly well-suited for substrates with sensitive functional groups. A scavenger, such as 2-methyl-2-butene, is used to quench the hypochlorous acid byproduct, which can otherwise lead to side reactions.[5]

Materials:

-

2-Fluoro-5-formylbenzonitrile

-

Sodium chlorite (NaClO₂, 80% technical grade)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

2-Methyl-2-butene

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

To the stirred solution, add 2-methyl-2-butene (2.0 eq) as a scavenger.

-

In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water.

-

Slowly add the aqueous sodium chlorite/sodium dihydrogen phosphate solution to the solution of the aldehyde at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide dissipates.

-

Acidify the mixture to a pH of 2-3 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Jones Oxidation of 2-Fluoro-5-formylbenzonitrile

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone to rapidly oxidize aldehydes to carboxylic acids.[3][4] This method is fast and efficient but requires careful handling of the carcinogenic chromium(VI) reagent and the strongly acidic conditions.

Materials:

-

2-Fluoro-5-formylbenzonitrile

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropanol

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Preparation of Jones Reagent (2.5 M):

In a beaker submerged in an ice-water bath, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water. Slowly and with careful stirring, add 25 mL of concentrated sulfuric acid (H₂SO₄). Maintain the temperature between 0 and 5°C during the addition. The resulting orange solution is highly corrosive and toxic.

Procedure:

-

Dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq) in acetone in a flask equipped with a magnetic stir bar and cool the solution in an ice bath.

-

Slowly add the Jones Reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to a greenish precipitate. Maintain the temperature below 20°C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quench the excess oxidant by adding isopropanol dropwise until the orange color is no longer present and a green precipitate of chromium(III) salts is fully formed.

-

Remove the acetone under reduced pressure.

-

Extract the remaining aqueous residue three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

Visualizations

Caption: Workflow for the Pinnick Oxidation.

Caption: Workflow for the Jones Oxidation.

References

- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 3. Jones oxidation - Wikipedia [en.wikipedia.org]

- 4. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Amide Coupling Reactions Using 3-Cyano-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 3-Cyano-4-fluorobenzoic acid, a versatile building block in medicinal chemistry and drug discovery. The presence of the cyano and fluoro groups provides unique electronic properties and potential binding interactions, making the resulting amides attractive for various therapeutic targets. This document outlines two common and effective amide coupling methodologies: one utilizing the carbodiimide-based reagent system, EDC/HOBt, and another employing the uronium-based reagent, HATU.

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry, where the amide functional group is a prevalent feature in a vast number of active pharmaceutical ingredients (APIs). The coupling of a carboxylic acid with an amine is a fundamental transformation that can be achieved through various methods. This compound is a valuable starting material due to its distinct substitution pattern, which can influence the physicochemical and pharmacological properties of the final amide products. The electron-withdrawing nature of the cyano and fluoro groups can impact the reactivity of the carboxylic acid and the properties of the resulting amide.

Data Presentation

The following tables summarize representative quantitative data for the amide coupling of this compound with various amines using two different protocols. Please note that reaction times and yields are dependent on the specific amine substrate, stoichiometry, and purification efficiency.

Table 1: EDC/HOBt Mediated Amide Coupling of this compound

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-Benzyl-3-cyano-4-fluorobenzamide | 12-18 | 85-95 |

| 2 | Aniline | N-Phenyl-3-cyano-4-fluorobenzamide | 18-24 | 75-85 |

| 3 | Morpholine | (3-Cyano-4-fluorophenyl)(morpholino)methanone | 12-16 | 90-98 |

| 4 | Piperidine | (3-Cyano-4-fluorophenyl)(piperidin-1-yl)methanone | 12-16 | 88-96 |

Table 2: HATU Mediated Amide Coupling of this compound

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | 4-Methylaniline | N-(p-tolyl)-3-cyano-4-fluorobenzamide | 4-8 | 90-97 |

| 2 | Cyclohexylamine | N-Cyclohexyl-3-cyano-4-fluorobenzamide | 4-8 | 85-92 |

| 3 | N-Methylbenzylamine | N-Benzyl-N-methyl-3-cyano-4-fluorobenzamide | 6-10 | 80-90 |

| 4 | Pyrrolidine | (3-Cyano-4-fluorophenyl)(pyrrolidin-1-yl)methanone | 3-6 | 92-99 |

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and reliable method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and racemization.

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.2 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolve the acid in anhydrous DCM or DMF.

-

Add the desired amine (1.1 - 1.2 equivalents) and HOBt (1.2 - 1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add DIPEA or TEA (2.0 - 3.0 equivalents) to the stirred mixture.

-

Add EDC·HCl (1.2 - 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure amide.

General workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent often employed for challenging couplings, including those with sterically hindered or electronically deactivated substrates.

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.2 equivalents)

-

HATU (1.1 - 1.3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate or Dichloromethane for workup

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 - 1.3 equivalents) in anhydrous DMF or DCM.

-

Pre-activation: Add DIPEA or TEA (2.0 - 3.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 - 1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 3-10 hours. Monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Simplified mechanism of HATU mediated coupling.

Applications and Considerations

Amides derived from this compound are of interest in drug discovery. The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a biological target. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

Key Considerations:

-

Solvent Choice: While DCM is a common solvent, DMF may be necessary for less soluble starting materials. Ensure all solvents are anhydrous to prevent hydrolysis of activated intermediates.

-

Base Selection: DIPEA and TEA are common non-nucleophilic bases used to neutralize the acid formed during the reaction. The choice of base can sometimes influence the reaction rate and yield.

-

Purification: The byproducts of EDC-based couplings are generally water-soluble, which can simplify purification. HATU-related byproducts are also typically removed by standard aqueous workup and chromatography.

-

Substrate Reactivity: Electron-deficient amines may require longer reaction times or more potent coupling reagents like HATU. Sterically hindered amines can also pose a challenge and may benefit from elevated temperatures, though this should be monitored carefully to avoid side reactions.

These protocols provide a solid foundation for the synthesis of a wide range of amides from this compound. Optimization of reaction conditions may be necessary for specific substrates to achieve the highest possible yields.

Application Notes and Protocols for the Esterification of 3-Cyano-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the esterification of 3-Cyano-4-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The protocols outlined below cover several common and effective methods for ester synthesis, including the classic Fischer-Speier esterification, an alkylation approach using methyl iodide, and a two-step procedure via an acyl chloride intermediate.

Introduction

This compound is a substituted aromatic carboxylic acid. Its ester derivatives are valuable building blocks in medicinal chemistry and materials science. The esterification of the carboxylic acid moiety is a fundamental transformation that allows for further molecular modifications. The choice of esterification protocol can depend on factors such as the desired scale of the reaction, the sensitivity of the starting material to acidic conditions, and the availability of reagents. This document presents a comparative summary of different approaches to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparative Summary of Esterification Protocols

The following table summarizes the key quantitative data for the different esterification methods described in this document. Please note that where direct data for this compound is unavailable, data from closely related substituted benzoic acids is provided as a reasonable estimate.

| Protocol | Alcohol | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |